5-Fluoro-1-isobutyrylpyrrolidin-2-one
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Overview
Description
5-Fluoro-1-isobutyrylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as versatile synthons in organic synthesis .
Preparation Methods
The synthesis of 5-Fluoro-1-isobutyrylpyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often utilize air-stable and low-cost copper salts as promoters and non-poisonous oxidants like Oxone .
Chemical Reactions Analysis
5-Fluoro-1-isobutyrylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin . Common reagents used in these reactions include copper salts and Oxone . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
5-Fluoro-1-isobutyrylpyrrolidin-2-one has numerous scientific research applications. It is used in medicinal chemistry for the development of bioactive molecules with target selectivity . The compound’s fluorinated nature makes it valuable in the synthesis of imaging agents for biological applications . Additionally, it is used in the development of novel compounds with antimicrobial, anti-inflammatory, anticancer, and antidepressant activities .
Mechanism of Action
The mechanism of action of 5-Fluoro-1-isobutyrylpyrrolidin-2-one involves its interaction with molecular targets and pathways. The compound’s fluorine atom enhances its reactivity and selectivity towards specific biological targets . It can interfere with nucleoside metabolism and be incorporated into RNA and DNA, leading to cytotoxicity and cell death . The compound also modulates multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Comparison with Similar Compounds
5-Fluoro-1-isobutyrylpyrrolidin-2-one can be compared with other similar compounds such as pyrrolone and pyrrolidinone derivatives. These compounds share a similar five-membered lactam structure and exhibit diverse biological activities . the presence of the fluorine atom in this compound enhances its reactivity and selectivity, making it unique . Similar compounds include pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol .
Biological Activity
5-Fluoro-1-isobutyrylpyrrolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the pyrrolidine family, characterized by a pyrrolidine ring substituted with a fluorine atom and an isobutyryl group. The synthesis of this compound typically involves the reaction of pyrrolidin-2-one derivatives with fluorinated reagents and acylating agents. Recent studies have focused on optimizing synthetic pathways to enhance yield and purity while minimizing environmental impact.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
- Anti-inflammatory Effects : The compound has shown promising results in reducing inflammation in animal models. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Neuroprotective Effects : Recent research indicates that this compound may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:
- Inhibition of COX Enzymes : Similar to other pyrrolidine derivatives, this compound may inhibit COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins .
- Modulation of Ion Channels : Some studies suggest that pyrrolidine-based compounds can act as inhibitors of T-type calcium channels, affecting neuronal excitability and neurotransmitter release .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Inhibition of COX enzymes | |
Neuroprotective | Reduced oxidative stress in neuronal cells |
Case Study: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties, this compound was administered to rats with induced paw edema. The results indicated a significant reduction in swelling compared to control groups treated with saline. The compound's IC50 value for COX-2 inhibition was found to be comparable to established anti-inflammatory drugs like celecoxib .
Case Study: Neuroprotective Effects
Another study evaluated the neuroprotective effects of the compound in a mouse model of oxidative stress induced by hydrogen peroxide. Mice treated with this compound exhibited significantly lower levels of neuronal apoptosis and improved cognitive function compared to untreated controls .
Properties
Molecular Formula |
C8H12FNO2 |
---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
5-fluoro-1-(2-methylpropanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12FNO2/c1-5(2)8(12)10-6(9)3-4-7(10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
KQUHGOUSVAPNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(CCC1=O)F |
Origin of Product |
United States |
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